Orthogonal C3 vs. C6 Reactivity Enables Sequential Derivatization Relative to 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9)
The target compound possesses two chemically orthogonal bromine centers: an aliphatic bromomethyl group at C3 (reactive toward nucleophilic substitution) and an aromatic bromine at C6 (reactive toward Pd-catalyzed cross-coupling). In contrast, the non-brominated analog 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9) bears only the C3 bromomethyl handle and lacks the aromatic bromide, precluding orthogonal C6 functionalization. While head-to-head comparative kinetic data are absent from the public domain, the structural distinction directly controls the total number of accessible derivatization products: a bifunctional intermediate enables sequential or chemoselective two-step elaboration without requiring additional halogenation steps.
| Evidence Dimension | Number of orthogonally addressable reactive sites |
|---|---|
| Target Compound Data | Two reactive sites: C3-bromomethyl (nucleophilic substitution) and C6-bromine (cross-coupling) |
| Comparator Or Baseline | 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9): single reactive site (C3-bromomethyl only) |
| Quantified Difference | Qualitative: 2 reactive sites vs. 1 reactive site; enables sequential orthogonal functionalization |
| Conditions | Synthetic chemistry context; no kinetic data available in open literature |
Why This Matters
For procurement decisions, the bifunctional scaffold eliminates a separate aromatic halogenation step, reducing synthetic step count and increasing the diversity of accessible final compounds per synthetic sequence.
